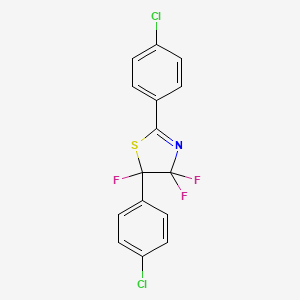

2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole

Übersicht

Beschreibung

“2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole” is a complex organic compound. It likely belongs to the class of heterocyclic compounds, which are abundantly present in nature . Nitrogen-containing heterocyclic compounds, in particular, have made significant contributions to medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole” were not found, related compounds such as “2,5-Bis(4-chlorophenyl)-1,3,4-Oxadiazole” have been synthesized . The synthesis often involves reactions with various reagents and catalysts .

Molecular Structure Analysis

The molecular structure of these types of compounds often exhibits intermolecular interactions . For instance, the structure of “2,5-Bis(4-chlorophenyl)-1,3,4-Oxadiazole” is stabilized by π–π interactions between the oxadiazole and phenyl rings .

Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and varied. They often involve interactions with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. They are often characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole and its derivatives have been extensively studied for their corrosion inhibition properties. For instance, 4-MTHT, a triazole derivative, demonstrated exceptional corrosion inhibition efficiency on mild steel in acidic media, achieving up to 99% efficiency in 1 M HCl and 80% in 0.5 M H2SO4. The studies revealed that the adsorption of the compound followed Langmuir's adsorption isotherm in both acids, indicating a strong interaction between the inhibitor and the metal surface (Lagrenée et al., 2002). Similarly, various 4H-triazole derivatives, including 4-MTHT, were effective in protecting mild steel in hydrochloric acid solution, with inhibition efficiencies reaching up to 99.6% (Bentiss et al., 2007).

Material Stability and Photostability

Compounds derived from 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole also exhibit material stabilization properties. A study synthesized new Schiff bases from derivatives and used them as ligands to synthesize new complexes with various metal ions. These compounds, when examined for photodegradation of polystyrene films, indicated enhanced polymer stability. The study underscored the potential of these compounds in improving the photostability of materials (Al-khazraji & Al Hassani, 2020).

Hydrogen Bonding and Crystal Structure

Derivatives of 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole have been analyzed for their hydrogen bonding patterns and crystal structures. One study illustrated that compounds like 3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine form chain-like structures in the solid state, stabilized by N-H...N and N-H...Cl hydrogen bonds. The contribution from weak interactions to the strong hydrogen-bond network was observed, indicating the potential of these compounds in crystal engineering and molecular design (Zachara et al., 2004).

Electronic and Photonic Properties

The electronic and photonic properties of compounds related to 2,5-Bis(4-chlorophenyl)-4,4,5-trifluoro-4,5-dihydrothiazole have been a subject of interest. A series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups were synthesized, demonstrating their utility as n-type semiconductors with carrier mobilities suitable for applications in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Heterocyclic compounds will continue to play a very important role in the construction of lead compounds in drug discovery . Oxadiazole derivatives, for instance, are a commonly used pharmacophore due to their ability to engage in hydrogen-bonding, metabolic stability, and favorable ADME properties .

Eigenschaften

IUPAC Name |

2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDLZQYCDVDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorizoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

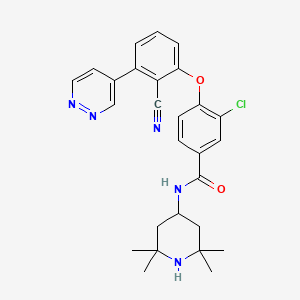

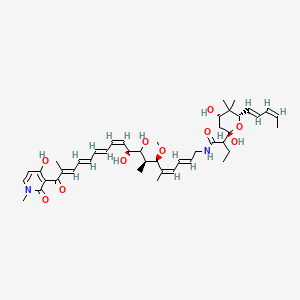

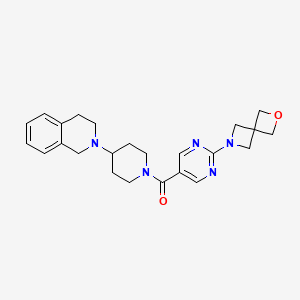

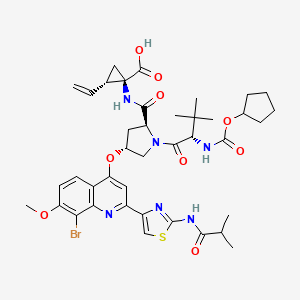

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)

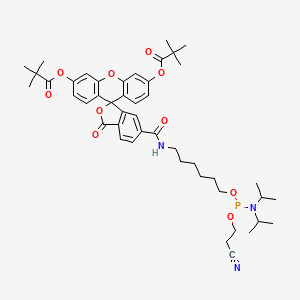

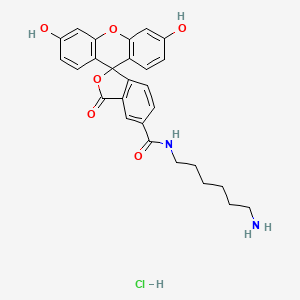

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)

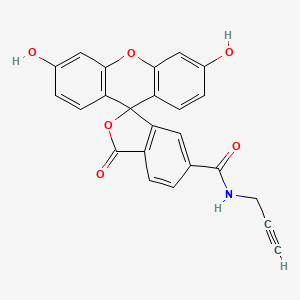

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)